4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide - 1803599-97-4

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

Catalog Number: EVT-1739481
CAS Number: 1803599-97-4
Molecular Formula: C10H14BrNO
Molecular Weight: 244.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Diastereoselective Hydrogenation: This method was used to synthesize an enantiomerically pure kappa-opioid receptor agonist featuring a pyrrolidinyl-substituted octahydroquinoline core. The key step involved diastereoselective hydrogenation of a silyl ether of 1,2,3,4-tetrahydroquinolin-8-ol to obtain the desired cis,cis-configured perhydroquinoline derivative.
  • Oxidative Coupling: In a study investigating spirocyclic dienones related to the alkaloid cularine, oxidative coupling of 1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol with potassium ferricyanide was used to obtain a mixture of diastereoisomeric dienones.
  • Multi-step synthesis: trans-6-Hydroxy-2-(1-methyl-3-phenylpropyl)amino-1,2,3,4-tetrahydronaphthalen-1-ol and similar derivatives were synthesized using a five-step sequence starting from 3,4-dihydro-1(2H)-naphthalenone derivatives.
Molecular Structure Analysis
  • NMR Spectroscopy: NMR is widely employed to elucidate the structure and stereochemistry of tetrahydroquinolines. In one study, configurational and conformational assignments were made on cis- and trans-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol and its derivatives using NMR data.
  • X-ray Crystallography: This technique provides detailed three-dimensional structural information. Single crystal X-ray analyses were used to determine the structures of cis- and trans-1-benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline. Additionally, the crystal structure of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride salt was determined using X-ray crystallography.
Chemical Reactions Analysis
  • Nucleophilic Substitution: After forming an oxathiazolidine intermediate, a pyrrolidine was introduced via nucleophilic substitution to synthesize a cis,trans-configured perhydroquinoline. This step inverted the configuration during the synthesis of an enantiomerically pure kappa-opioid receptor agonist.
  • Ring Opening: Acid-catalyzed ring-opening reactions were observed in a study focused on spirocyclic dienones. Treatment with hydrochloric acid in glacial acetic acid or hydrogen chloride in methanol resulted in distinct ring-opened products.
Mechanism of Action
  • Kappa-Opioid Receptor Agonism: An enantiomerically pure quinoline-based kappa-opioid receptor agonist demonstrated sub-nanomolar affinity for the receptor and exhibited agonistic activity in cAMP and beta-arrestin-2 recruitment assays.
  • Dopamine D3 Receptor Antagonism: S33138, a benzopyranopyrrolidine derivative, acted as a preferential antagonist of dopamine D3 receptors. This compound demonstrated higher potency in increasing c-fos mRNA levels in D3-rich brain regions compared to D2-rich areas.
Applications
  • Pharmaceuticals: Numerous studies highlight their use as building blocks for pharmaceuticals. Examples include:
    • Kappa-opioid Receptor Agonists: A cis,trans-configured perhydroquinoline derivative exhibited potent agonistic activity at kappa-opioid receptors. This compound displayed significant anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines in immune cells.
    • Dopamine D3 Receptor Antagonists: S33138, a benzopyranopyrrolidine, acted as a preferential antagonist of D3 receptors and displayed potential antipsychotic activity.
    • Cardiovascular Agents: trans-6-Hydroxy-2-(N-substituted amino)-1,2,3,4-tetrahydronaphthalen-1-ol derivatives were synthesized and tested for their vasodilating and beta-blocking activity.
  • Antimalarial Agents: A series of 4-[(dialkylamino)alkyl]amino-2-methylpyrimido[1,2-a]benzimidazoles, incorporating a tetrahydroquinoline moiety, were synthesized and evaluated for antimalarial activity against Plasmodium berghei.
  • Antibacterial Agents: Extracts of Zingiber officinale and Malva sylvestris, containing various tetrahydroquinoline derivatives, were analyzed for their antibacterial activity. [, ]

2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Compound Description: This compound exists as cis and trans isomers and serves as a starting point for the synthesis of various derivatives. Its N-benzoyl and N,O-dibenzoyl derivatives were studied to determine their configurational and conformational properties using NMR spectroscopy and X-ray crystallography. These studies helped characterize the products from microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. []

Relevance: 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol shares the core 1,2,3,4-tetrahydroquinoline structure with 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide. The differences lie in the position and nature of the substituents. 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol has a methyl group at position 6 and a hydroxyl group at position 4, whereas 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide has a methyl group at position 4 and a hydroxyl group at position 8. []

cis-1-Benzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol

Compound Description: This compound is a microbial transformation product of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. Its configuration and conformation were studied using NMR spectroscopy. []

Relevance: cis-1-Benzoyl-2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol is a derivative of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, which shares the core 1,2,3,4-tetrahydroquinoline structure with 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide. []

trans-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is an N,O-dibenzoyl derivative of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. Its structure and conformation were studied using single crystal X-ray crystallography. []

Relevance: trans-1-Benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of 2,6-Dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, which shares the core 1,2,3,4-tetrahydroquinoline structure with 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide. []

1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline

Compound Description: This compound is a precursor to cis-1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol, which is produced by microbial transformation with fungi Aspergillus niger and Cunninghamella elegans. []

Relevance: 1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline shares the core 1,2,3,4-tetrahydroquinoline structure with 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide. They differ in the position of the methyl group (position 2 vs. position 4) and the presence of a benzoyl group at the nitrogen atom in 1-Benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline. []

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Compound Description: This compound represents an 8-substituted tetrahydroisoquinoline and serves as an example for a general route to synthesize such compounds. It was synthesized from isoquinoline through several steps involving bromination, nitration, and reduction reactions. []

Relevance: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide belong to closely related heterocyclic classes - tetrahydroisoquinolines and tetrahydroquinolines, respectively. Both compounds feature a methyl group at position 2/4 and a hydroxyl group at position 8. []

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-carbaldehyde oxime

Compound Description: This compound is another example of an 8-substituted tetrahydroisoquinoline synthesized through the same general route as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol. []

Relevance: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-carbaldehyde oxime and 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide belong to closely related heterocyclic classes - tetrahydroisoquinolines and tetrahydroquinolines, respectively. They differ in the nature of the substituent at position 8 (carbaldehyde oxime vs. hydroxyl) and the position of the methyl group (position 2 vs. position 4). []

2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-carbonitrile

Compound Description: This compound is a final example of an 8-substituted tetrahydroisoquinoline synthesized using the same general route as 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol and 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-carbaldehyde oxime. []

Relevance: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-carbonitrile and 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide are structurally related through their shared tetrahydroisoquinoline and tetrahydroquinoline frameworks. They differ in the substituent at position 8 (carbonitrile vs. hydroxyl) and the position of the methyl group (position 2 vs. position 4). []

5-Bromo-8-nitroisoquinoline

Compound Description: This compound is an intermediate in the synthesis of 8-substituted tetrahydroisoquinolines like 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol. Its synthesis from isoquinoline involves bromination and nitration reactions. []

Relevance: 5-Bromo-8-nitroisoquinoline is a precursor to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, a compound structurally related to 4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide. They share a core isoquinoline/tetrahydroquinoline structure but differ in the presence of a bromine and nitro group in 5-Bromo-8-nitroisoquinoline, and the subsequent reduction and modification steps leading to the final compounds. []

Properties

CAS Number

1803599-97-4

Product Name

4-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrobromide

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinolin-8-ol;hydrobromide

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H13NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-4,7,11-12H,5-6H2,1H3;1H

InChI Key

YCNLPNFWFFYBNF-UHFFFAOYSA-N

SMILES

CC1CCNC2=C1C=CC=C2O.Br

Canonical SMILES

CC1CCNC2=C1C=CC=C2O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.